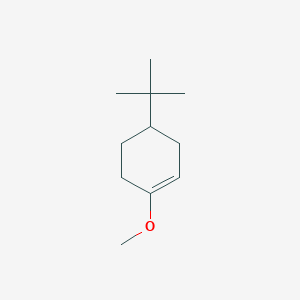![molecular formula C16H26N2O5S2 B14624182 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide CAS No. 55619-37-9](/img/structure/B14624182.png)
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide is a synthetic organic compound that features a piperidine ring, a benzene ring, and sulfonamide groups. Compounds containing piperidine and sulfonamide moieties are of significant interest in medicinal chemistry due to their potential pharmacological activities. The presence of the piperidine ring often contributes to the biological activity of these compounds, making them valuable in drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the pentyloxy group. One common synthetic route involves:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chloride reagents under basic conditions.
Introduction of Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide groups.
Substitution: The benzene ring and piperidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring and sulfonamide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Methoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
- 4-[4-(Ethoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
- 4-[4-(Butoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
Uniqueness
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds .
Propriétés
Numéro CAS |
55619-37-9 |
|---|---|
Formule moléculaire |
C16H26N2O5S2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-(4-pentoxypiperidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S2/c1-2-3-4-13-23-14-9-11-18(12-10-14)25(21,22)16-7-5-15(6-8-16)24(17,19)20/h5-8,14H,2-4,9-13H2,1H3,(H2,17,19,20) |
Clé InChI |
FWLOMVQOFBPNHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


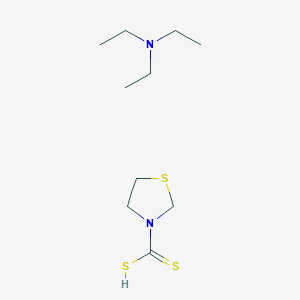
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
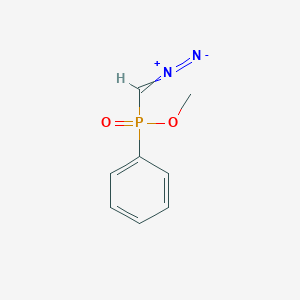
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
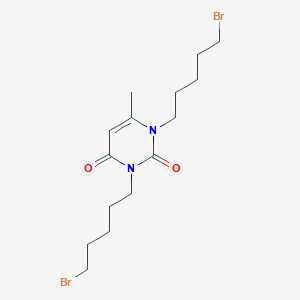
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
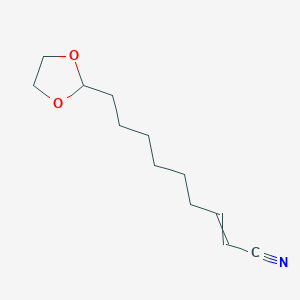
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
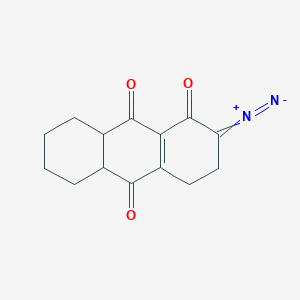
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)



